N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(formylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(formylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin ring, a triazole ring, and a formylamino group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(formylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via the Huisgen cycloaddition reaction, involving azides and alkynes.
Coupling Reactions: The benzodioxin and triazole intermediates are then coupled using thiol-based reagents to form the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and formylamino groups.
Reduction: Reduction reactions can target the formylamino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the design of prodrugs or active pharmaceutical ingredients.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(formylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Disilanes: These compounds contain Si-Si bonds and exhibit unique electronic properties.
Ethyl Acetoacetate: Known for its keto-enol tautomerism and use in organic synthesis.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(formylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its combination of a benzodioxin ring, a triazole ring, and a formylamino group
Properties
CAS No. |
538336-32-2 |
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Molecular Formula |
C13H13N5O4S |
Molecular Weight |
335.34 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-formamido-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H13N5O4S/c19-8-15-18-7-14-17-13(18)23-6-12(20)16-9-1-2-10-11(5-9)22-4-3-21-10/h1-2,5,7-8H,3-4,6H2,(H,15,19)(H,16,20) |
InChI Key |
IOGGDWKIQLMKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=CN3NC=O |
Origin of Product |
United States |
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